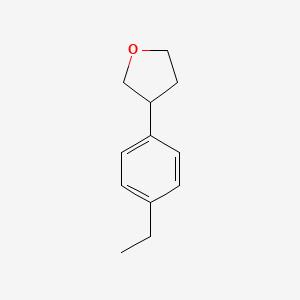

3-(4-Ethylphenyl)tetrahydrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMIJKBOGKZXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Characterization of 3 4 Ethylphenyl Tetrahydrofuran

Electronic Structure Analysis

Electronic structure analysis delves into the arrangement and energies of electrons within a molecule. These analyses are fundamental to predicting a molecule's chemical properties, including its reactivity, polarity, and spectroscopic characteristics. By employing various computational techniques, a detailed picture of the electron distribution and orbital interactions can be constructed.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. nih.govyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov

For the parent compound tetrahydrofuran (B95107), DFT calculations at the B3LYP/6-311++G(2d,2p) level have determined the HOMO-LUMO energy gap to be 6.558 eV, indicating high chemical stability.

Table 1: Illustrative Frontier Molecular Orbital Energies for Tetrahydrofuran (THF)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.215 |

| LUMO | -0.657 |

| Energy Gap (ΔE) | 6.558 |

Data calculated at the B3LYP/6-311++G(2d,2p) level of theory for the parent compound, THF.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to identify sites prone to electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the constant electron density surface of the molecule. wolfram.com

Different colors on the MEP map represent varying electrostatic potential values:

Red: Indicates regions of the most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Represents regions of the most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

For a molecule like 3-(4-Ethylphenyl)tetrahydrofuran, the MEP map would be expected to show a region of negative potential (red) around the oxygen atom of the tetrahydrofuran ring due to its high electronegativity and lone pairs of electrons. The aromatic ring would also influence the charge distribution. This visual representation provides valuable insights into intermolecular interactions and the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding and orbital interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. This delocalization, also known as hyperconjugation, contributes to the stabilization of the molecule.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation interaction energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. NBO analysis can identify key intramolecular charge transfer (ICT) pathways and their stabilizing effects. acadpubl.eu For the parent THF molecule, significant stabilizing interactions involve the lone pairs on the oxygen atom donating into adjacent anti-bonding orbitals.

Table 2: Illustrative NBO Second-Order Perturbation Energies E(2) for Tetrahydrofuran (THF)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| σ C(5) – H(12) | σ* C(4) – H(11) | 2.36 |

| σ C(5) – H(13) | σ* C(1) – O(2) | 2.10 |

| σ C(5) – H(13) | σ* C(3) – C(4) | 1.55 |

Illustrative data for the parent compound, THF, showing hyperconjugative interactions.

Reaction Pathway Modeling and Energy Profiles

Computational chemistry provides powerful tools for modeling reaction pathways and calculating their energy profiles. These methods allow for the investigation of reaction mechanisms, the identification of transition states and intermediates, and the determination of activation energies, which govern the reaction rates.

Density Functional Theory (DFT) Calculations for Mechanistic Insight

Density Functional Theory (DFT) is a widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are employed to determine the optimized geometries of reactants, products, and transition states along a proposed reaction coordinate. luc.edu

By calculating the energies of these structures, an energy profile for the reaction can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction. DFT has been successfully used to study reaction mechanisms such as the autoxidation of tetrahydrofuran, providing calculated energy barriers for key steps like hydrogen abstraction. researchgate.net Such calculations are crucial for building detailed kinetic models of chemical processes. doi.orguh.edu

Table 3: Hypothetical Reaction Energy Profile Data from DFT Calculations

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants | 0.0 |

| TS1 | Transition State 1 | +22.5 |

| I | Intermediate | +5.7 |

| TS2 | Transition State 2 | +18.9 |

| P | Products | -10.3 |

This table illustrates the type of data obtained from DFT calculations for a hypothetical two-step reaction, showing the relative energies of stationary points along the reaction pathway.

Prediction of Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H). wikipedia.orglibretexts.org KIE studies are a powerful experimental and theoretical tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. princeton.edu

The KIE arises primarily from the difference in zero-point vibrational energy (ZPVE) between bonds to the lighter and heavier isotopes; a bond to a heavier isotope has a lower ZPVE and is therefore stronger. libretexts.org

Primary KIE: Occurs when the isotopically substituted atom is directly involved in bond-making or bond-breaking in the rate-determining step. A significant primary KIE (typically kH/kD > 2) is observed. youtube.com

Secondary KIE: Observed when the isotopic substitution is at a position not directly involved in bond cleavage, but the hybridization or bonding environment of the atom changes during the reaction. These effects are smaller (kH/kD is often close to 1). wikipedia.orglibretexts.org

Computational methods like DFT can be used to model the vibrational frequencies of reactants and transition states for both isotopologues, allowing for the theoretical prediction of KIEs. Agreement between calculated and experimental KIEs provides strong support for a proposed reaction mechanism.

Table 4: Typical Kinetic Isotope Effects and Their Mechanistic Implications

| KIE Value (k_light / k_heavy) | Type | General Interpretation |

|---|---|---|

| > 2 | Primary | C-H bond breaking in or before the rate-determining step. |

| ≈ 1 | Primary or Secondary | C-H bond is not broken in the rate-determining step. |

Conformational Analysis and Stability Predictions

The conformational landscape of this compound is primarily dictated by the puckering of the tetrahydrofuran (THF) ring and the orientation of the bulky 4-ethylphenyl substituent. The THF ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the twisted (C₂) and the bent or "envelope" (Cₛ) forms. The energy difference between these conformers is typically very small. tsinghua.edu.cn Computational methods, particularly Density Functional Theory (DFT), are essential for mapping the potential energy surface and identifying the most stable geometries.

A conformational analysis would typically be initiated by performing a systematic scan of the key dihedral angles of the molecule. For this compound, this involves rotating the C-C bond connecting the phenyl group to the THF ring and simultaneously exploring the puckering coordinates of the THF ring itself. DFT calculations, using functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-311+G(d,p)), would be employed to calculate the single-point energy at each step of the scan. nih.gov The low-energy structures identified from this scan are then subjected to full geometry optimization to locate the true energy minima on the potential energy surface.

Subsequent frequency calculations on these optimized structures confirm them as stable conformers (i.e., having no imaginary frequencies) and provide their zero-point vibrational energies (ZPVE) and thermal corrections. tsinghua.edu.cn The relative stability of each conformer is then determined by comparing their Gibbs free energies at a standard temperature (e.g., 298.15 K). rsc.org It is expected that the steric hindrance from the 3-substituted 4-ethylphenyl group would create a higher energy barrier for pseudorotation of the THF ring compared to the unsubstituted molecule, leading to more distinct and well-defined stable conformers. The results of such an analysis are crucial for understanding the molecule's average structure in solution and predicting its reactivity.

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Envelope (Cₛ) - Axial | - | - | - |

| Envelope (Cₛ) - Equatorial | - | - | - |

| Twist (C₂) - Axial | - | - | - |

| Twist (C₂) - Equatorial | - | - | - |

Spectroscopic Parameter Prediction for Mechanistic Studies

Computational spectroscopy is a powerful tool for elucidating reaction mechanisms by providing theoretical spectra of proposed intermediates and transition states. By comparing calculated spectroscopic parameters with experimental data, it is possible to identify transient species that are difficult to characterize otherwise.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Structural Elucidation of Intermediates

Theoretical calculations of NMR chemical shifts have become an indispensable tool for confirming molecular structures and distinguishing between isomers. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for predicting the NMR isotropic shielding constants of nuclei. nih.govresearchgate.net

For a proposed reaction mechanism involving this compound, the first step is to optimize the geometry of the reactant, product, and all plausible intermediates. These calculations are often performed using a functional like B3LYP with a basis set such as 6-311+G(d,p). nih.gov Following geometry optimization, GIAO calculations are performed at the same or a higher level of theory to compute the absolute shielding tensors (σ) for each nucleus (¹H and ¹³C). nih.gov

The calculated absolute shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory. The predicted chemical shifts can be further improved by applying a linear scaling factor, derived from correlating a set of calculated shieldings with known experimental shifts for similar compounds, to correct for systematic errors in the computational method. acs.org

By generating a predicted NMR spectrum for each potential intermediate, a direct comparison can be made with in situ experimental NMR data. A strong correlation between the predicted and observed spectra provides compelling evidence for the presence of a specific intermediate, thereby helping to validate or refute a proposed reaction pathway.

| Carbon Atom | Calculated Isotropic Shielding (σ, ppm) | Calculated Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |

|---|---|---|---|

| C2 | - | - | - |

| C3 | - | - | - |

| C4 | - | - | - |

| C5 | - | - | - |

| Aromatic C1' | - | - | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis for Reaction Monitoring

Computational vibrational analysis provides a theoretical means to predict the FT-IR and FT-Raman spectra of molecules. This is particularly useful for reaction monitoring, where the disappearance of reactant-specific vibrational modes and the appearance of product-specific modes can be tracked over time. irdg.org

The process begins with the DFT optimization and subsequent frequency calculation for the reactant, intermediates, and the final product. These calculations yield the harmonic vibrational frequencies and their corresponding intensities (for IR) and scattering activities (for Raman). researchgate.net Because the harmonic approximation tends to overestimate vibrational frequencies, the calculated values are often multiplied by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to achieve better agreement with experimental spectra. researchgate.net

For a reaction involving this compound, key vibrational modes would be monitored. For example, the C-O-C stretching modes of the tetrahydrofuran ring, the aromatic C=C stretching bands of the ethylphenyl group, and the aliphatic C-H stretching vibrations would have characteristic frequencies. If a reaction involves the opening of the THF ring, for instance, the disappearance of the characteristic C-O-C ether stretch and the appearance of a new hydroxyl (-OH) stretching band would be clear indicators of the reaction's progress.

By simulating the spectra of all species involved in the reaction, a detailed map of expected spectral changes can be constructed. This allows researchers to assign specific bands in the experimental spectra to specific molecules, providing a powerful method for monitoring reaction kinetics and identifying the formation of intermediates and products in real-time. core.ac.ukchimia.ch

| Vibrational Mode | This compound (Reactant) | Hypothetical Ring-Opened Product |

|---|---|---|

| O-H Stretch | N/A | ~3450 |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Aliphatic C-H Stretch | ~2960 | ~2960 |

| Aromatic C=C Stretch | ~1610, 1515 | ~1610, 1515 |

| C-O-C Asymmetric Stretch | ~1070 | N/A |

Derivatization and Functionalization Strategies of 3 4 Ethylphenyl Tetrahydrofuran

Introduction of Additional Functional Groups on the Tetrahydrofuran (B95107) Ring

Information regarding the selective introduction of functional groups such as hydroxyl, amino, or carbonyl moieties onto the tetrahydrofuran ring of 3-(4-Ethylphenyl)tetrahydrofuran is not documented. General strategies for the functionalization of tetrahydrofurans often involve C-H activation, oxidation, or ring-opening reactions, followed by the introduction of new substituents. However, the specific application of these methods to this compound, including reaction conditions, regioselectivity, and yields, has not been reported.

Modifications of the 4-Ethylphenyl Group

No literature was found describing modifications to the 4-ethylphenyl substituent of this compound. Such modifications could theoretically include benzylic oxidation of the ethyl group to an acetyl or carboxyl group, or electrophilic aromatic substitution on the phenyl ring. However, no published research confirms these transformations for this specific molecule.

Synthetic Utility as a Chemical Building Block

There are no available studies that utilize this compound as a starting material or intermediate in the synthesis of more complex molecules. Its potential as a building block in areas such as medicinal chemistry or materials science remains unexplored in the current body of scientific literature.

Analytical Derivatization for Stereochemical Determination

Methods for the analytical derivatization of this compound for the purpose of determining its stereochemistry have not been described. Chiral derivatizing agents are often employed to separate enantiomers or diastereomers by chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The development of such a method for this compound would require specific investigation.

Q & A

Q. What are the standard synthetic routes for 3-(4-Ethylphenyl)tetrahydrofuran, and what analytical techniques are used to confirm its structure?

Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cyclization strategies. For example, a derivative synthesis (e.g., 3-aminotetrahydrofuran in ) may involve coupling 4-ethylbenzene with a tetrahydrofuran precursor under catalytic conditions. Key steps include temperature control (e.g., 0°C for intermediates) and purification via column chromatography .

Analytical Techniques:

- NMR Spectroscopy : Confirm regiochemistry and substituent placement (e.g., ¹H/¹³C NMR for backbone verification) .

- GC/HPLC : Assess purity (≥98% as per analytical standards in ) and detect byproducts .

- Mass Spectrometry : Validate molecular weight (e.g., 415 g/mol for a related tetrahydrofuran derivative in ).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., tetrahydrofuran’s low boiling point, 66°C) .

- Storage : Keep in sealed containers at -20°C for stability, avoiding oxidizers and strong acids/bases .

- Waste Disposal : Segregate hazardous waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to achieve high enantiomeric excess?

Answer:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., L-proline in ) to induce stereoselectivity during cyclization or coupling steps.

- Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, a related synthesis achieved 98% ee using GC analysis .

- Solvent Effects : Polar aprotic solvents (e.g., tetrahydrofuran itself) may enhance selectivity by stabilizing transition states .

Q. What methodologies are recommended for resolving contradictions in thermodynamic property measurements of tetrahydrofuran derivatives?

Answer:

- Cross-Validation : Compare experimental data (e.g., vapor pressure, enthalpy of vaporization) with computational models (e.g., COSMO-RS or DFT calculations) .

- High-Precision Techniques : Use adiabatic calorimetry for heat capacity measurements and static vapor pressure cells for phase equilibrium studies .

- Data Harmonization : Reference databases like NIST Chemistry WebBook to reconcile discrepancies in properties like logP or polarity .

Q. How should researchers address challenges in characterizing the molecular interactions of this compound with biological targets?

Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities, leveraging topological polar surface area (TPSA ≈ 9.2 Ų for THF derivatives) and hydrophobicity (XLogP) data .

- In Vitro Assays : Validate interactions via fluorescence quenching or SPR (surface plasmon resonance) with purified proteins .

- Metabolic Stability Testing : Assess degradation pathways using liver microsomes and LC-MS/MS to identify metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.